molecular formula C10H13Cl2N3O2 B6197361 methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride CAS No. 2680536-45-0

methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride

Cat. No.: B6197361
CAS No.: 2680536-45-0
M. Wt: 278.1
InChI Key:
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Description

Methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s structure includes an imidazo[1,2-a]pyridine core, which is a fused bicyclic system containing both imidazole and pyridine rings, making it a versatile scaffold in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride typically involves multi-step organic synthesis. One common method starts with the preparation of the imidazo[1,2-a]pyridine core, followed by functionalization at specific positions.

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an imidazole precursor under acidic or basic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine are reacted with the imidazo[1,2-a]pyridine core.

    Esterification: The carboxylic acid group at the 5-position can be esterified using methanol in the presence of an acid catalyst to form the methyl ester.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using batch or continuous flow processes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Catalysts and solvents are chosen to enhance reaction rates and selectivity, and purification steps such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the imidazo[1,2-a]pyridine core to a more saturated system.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or saturated imidazo[1,2-a]pyridine derivatives.

    Substitution: Introduction of various functional groups at the aminomethyl position.

Scientific Research Applications

Chemistry

In chemistry, methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer, infections, and neurological disorders.

Medicine

In medicine, derivatives of this compound are investigated for their pharmacological properties. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making them valuable in the development of new drugs.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in the production of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.

    Imidazole Derivatives: Compounds containing the imidazole ring, which may have similar reactivity but different biological properties.

    Pyridine Derivatives: Compounds with a pyridine ring, which can exhibit different chemical and biological behaviors.

Uniqueness

Methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride is unique due to its specific combination of functional groups and the imidazo[1,2-a]pyridine core. This combination allows for a wide range of chemical modifications and biological interactions, making it a versatile compound in research and industry.

By understanding the synthesis, reactivity, applications, and mechanisms of action of this compound, researchers can continue to explore its potential in various scientific and industrial fields.

Properties

CAS No.

2680536-45-0

Molecular Formula

C10H13Cl2N3O2

Molecular Weight

278.1

Purity

95

Origin of Product

United States

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